molecular formula C16H18N2O9S B3181807 trans-Sulfo-SMCC

trans-Sulfo-SMCC

Cat. No.: B3181807
M. Wt: 414.4 g/mol
InChI Key: FPKVOQKZMBDBKP-UHFFFAOYSA-N
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Comparison with Similar Compounds

Uniqueness: trans-Sulfo-SMCC is unique due to its membrane permeability and non-cleavable nature, making it particularly suitable for applications requiring stable and long-lasting conjugates .

Biological Activity

trans-Sulfo-SMCC, or 4-(N-Maleimidomethyl)cyclohexane-1-carboxylic acid 3-sulfo-N-hydroxysuccinimide ester sodium salt, is a heterobifunctional crosslinking reagent extensively utilized in bioconjugation applications. Its unique structure comprises two reactive groups: a sulfonic acid moiety that enhances water solubility and an N-hydroxysuccinimide ester that reacts with primary amines, along with a maleimide group that reacts with sulfhydryl groups. This combination allows for the formation of stable covalent bonds between proteins and other biomolecules, making it valuable for various biological studies and therapeutic applications.

This compound exhibits significant biological activity, particularly in its ability to inhibit the end-to-end annealing of taxol-stabilized microtubules. This inhibition occurs through the binding of its maleimide group to thiol groups on microtubule ends, which is crucial for maintaining microtubule dynamics during cellular processes . The compound's action can be summarized as follows:

  • Inhibition of Microtubule Annealing : Studies have shown that this compound effectively prevents the lengthening of microtubules by inhibiting their natural tendency to anneal end-to-end. This was demonstrated in experiments where microtubules treated with this compound maintained a constant mean length over time, unlike untreated controls which showed significant growth .

Case Study: Microtubule Dynamics

A pivotal study examined the effects of this compound on taxol-stabilized microtubules. The researchers treated microtubules with varying concentrations of this compound and measured their lengths over time. The results indicated:

  • Experimental Setup : Microtubules were incubated with 250 μM this compound and analyzed at 0, 6, and 24 hours.
  • Results :
    • Untreated Microtubules : Showed significant increases in mean length after both 6 hours (p < 0.001) and 24 hours (p < 0.001).
    • This compound Treated Microtubules : Maintained a constant mean length across all time points (p > 0.05), indicating effective inhibition of end-to-end annealing .

Comparative Analysis with Other Crosslinkers

The unique properties of this compound can be contrasted with other crosslinking agents:

Compound NameReactive GroupsSolubilityUnique Features
Sulfo-NHSN-hydroxysuccinimide esterHighPrimarily targets amines
SMCCN-hydroxysuccinimide ester & maleimideModerateLacks sulfonic acid moiety
MaleimideMaleimideLowReacts only with thiols
EDCCarbodiimideHighActivates carboxylic acids but not specific for thiols or amines

This compound stands out due to its enhanced water solubility and specific reactivity profiles, making it particularly advantageous for complex bioconjugation tasks compared to other available crosslinkers .

Applications in Bioconjugation

Due to its ability to form stable covalent bonds, this compound is widely used in various fields, including:

  • Protein Interaction Studies : Facilitating the analysis of protein interactions within cellular environments.
  • Cellular Transport Mechanisms : Investigating the dynamics of cytoskeletal organization and transport processes.
  • Therapeutic Development : Potential applications in drug delivery systems and targeted therapies .

Properties

IUPAC Name

1-[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O9S/c19-12-5-6-13(20)17(12)8-9-1-3-10(4-2-9)16(23)27-18-14(21)7-11(15(18)22)28(24,25)26/h5-6,9-11H,1-4,7-8H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKVOQKZMBDBKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)ON3C(=O)CC(C3=O)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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